molecular formula C21H22N4O2 B2626230 (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide CAS No. 1241703-20-7

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide

Cat. No. B2626230
CAS RN: 1241703-20-7
M. Wt: 362.433
InChI Key: GQHICHKTWVBANY-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
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Scientific Research Applications

Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives

  • Study Overview : This review focuses on the synthetic strategies and pharmacological activities of 2-oxo-3-cyanopyridine derivatives, a structural motif similar in complexity to the compound . These derivatives exhibit diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral effects, underscoring the importance of cyanopyridines in medicinal chemistry.
  • Relevance : The study highlights the potential of structurally complex cyanopyridines in drug discovery, suggesting that the compound may also possess varied pharmacological activities worth exploring (Ghosh et al., 2015).

Antifungal Pharmacophore Sites

  • Study Overview : Research on compounds tested against Fusarium oxysporum reveals specific antifungal pharmacophore sites, indicating a structured approach to combating fungal diseases. The analysis of structure-activity relationships (SAR) offers insights into designing effective antifungal agents.
  • Relevance : Understanding the antifungal pharmacophore sites can inform the research and development of new compounds with enhanced efficacy against fungal pathogens, potentially including the compound of interest (Kaddouri et al., 2022).

Biological Effects of Acetamide and Formamide Derivatives

  • Study Overview : A review of the toxicology of acetamide, formamide, and their derivatives provides a comprehensive overview of the biological effects of these compounds, including their commercial significance and environmental impact.
  • Relevance : This research sheds light on the environmental and biological implications of using complex organic compounds, offering a context for evaluating the safety and ecological impact of similar new chemical entities (Kennedy, 2001).

Environmental Concentrations of Engineered Nanomaterials

  • Study Overview : A review discussing the environmental concentrations of engineered nanomaterials, including their release into various ecosystems, provides a critical perspective on the potential environmental exposure and impacts of novel synthetic compounds.
  • Relevance : This study is pertinent for assessing the environmental footprint of new chemical entities, highlighting the importance of monitoring and managing the ecological effects of synthetic compounds (Gottschalk et al., 2013).

Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis

  • Study Overview : Research on the acidolysis of lignin model compounds elucidates the mechanisms underlying the cleavage of β-O-4 bonds, a critical reaction in lignin degradation and valorization processes.
  • Relevance : Understanding these mechanisms can inform the development of new synthetic pathways and the valorization of lignin, suggesting potential catalytic or synthetic applications for complex compounds like the one (Yokoyama, 2015).

properties

IUPAC Name

(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-4-7-25-13(2)8-16(14(25)3)9-17(11-22)20(26)24-18-6-5-15-12-23-21(27)19(15)10-18/h5-6,8-10H,4,7,12H2,1-3H3,(H,23,27)(H,24,26)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHICHKTWVBANY-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC3=C(CNC3=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC2=CC3=C(CNC3=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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